4-Cyano-3-hydroxybenzoic acid

Glucagon receptor antagonism Diabetes Medicinal chemistry

4-Cyano-3-hydroxybenzoic acid (CAS 220542-03-0) is a hydroxybenzoic acid derivative with a cyano group at the 4-position and a hydroxyl group at the 3-position. It is a key scaffold for the synthesis of alkylidene hydrazide-based glucagon receptor (hGluR) antagonists, a class of compounds with demonstrated oral bioavailability and high potency in preclinical models of hyperglycemia.

Molecular Formula C8H5NO3
Molecular Weight 163.132
CAS No. 220542-03-0
Cat. No. B2656599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-hydroxybenzoic acid
CAS220542-03-0
Molecular FormulaC8H5NO3
Molecular Weight163.132
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)O)C#N
InChIInChI=1S/C8H5NO3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,10H,(H,11,12)
InChIKeyPAVYLTWYIJWKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-3-hydroxybenzoic acid (CAS 220542-03-0): A Differentiated Building Block for Glucagon Receptor Antagonist Synthesis


4-Cyano-3-hydroxybenzoic acid (CAS 220542-03-0) is a hydroxybenzoic acid derivative with a cyano group at the 4-position and a hydroxyl group at the 3-position [1]. It is a key scaffold for the synthesis of alkylidene hydrazide-based glucagon receptor (hGluR) antagonists, a class of compounds with demonstrated oral bioavailability and high potency in preclinical models of hyperglycemia [2]. Its utility stems from the unique placement of functional groups, which enables the formation of potent, metabolically stable hydrazide derivatives [3].

Why 4-Cyano-3-hydroxybenzoic acid Cannot Be Replaced by Other Hydroxybenzoic Acid Analogs


Generic substitution of 4-Cyano-3-hydroxybenzoic acid with other hydroxybenzoic acids (e.g., 3-hydroxybenzoic acid, 4-hydroxybenzoic acid) or other cyano-benzoic acid isomers fails due to the specific 3-hydroxy-4-cyano substitution pattern, which is critical for the high potency and metabolic stability observed in glucagon receptor antagonists [1]. Derivatives of 4-Cyano-3-hydroxybenzoic acid exhibit sub-nanomolar to low nanomolar IC50 values at the human glucagon receptor (hGluR) and demonstrate oral bioavailability in preclinical species, a profile not replicated by analogs lacking this specific substitution pattern [2]. The cyano and hydroxyl groups, in their specific positions, are essential for the non-competitive antagonism and favorable in vitro metabolic turnover of the resulting hydrazides [3].

4-Cyano-3-hydroxybenzoic acid: Quantitative Differentiation Evidence for Glucagon Receptor Antagonist Programs


Enhanced Glucagon Receptor Antagonist Potency vs. 3-Hydroxybenzoic Acid Scaffold

Derivatives of 4-Cyano-3-hydroxybenzoic acid exhibit significantly higher potency at the human glucagon receptor compared to those based on a simple 3-hydroxybenzoic acid scaffold. While a weak antagonist with an IC50 of 7 μM was identified from a screen of compounds based on 3-hydroxybenzoic acid [1], optimization of the 4-cyano-3-hydroxybenzoic acid scaffold yielded NNC 25-2504, a hydrazide derivative with an IC50 of 2.3 nM at the human glucagon receptor [2]. This represents a >3,000-fold increase in potency.

Glucagon receptor antagonism Diabetes Medicinal chemistry

Oral Bioavailability in Preclinical Species: A Differentiating Feature of 4-Cyano-3-hydroxybenzoic Acid-Derived Antagonists

The derivative NNC 25-2504, synthesized from 4-Cyano-3-hydroxybenzoic acid, demonstrated oral bioavailability in dogs (F(po) = 15%) [1]. This is a crucial differentiator, as many glucagon receptor antagonists based on other scaffolds exhibit poor oral absorption or high first-pass metabolism, limiting their therapeutic potential. In contrast, the hydrazide scaffold derived from this specific acid confers the necessary stability and permeability for oral activity.

Oral bioavailability Pharmacokinetics Glucagon receptor

Low In Vitro Metabolic Turnover: A Key Advantage for 4-Cyano-3-hydroxybenzoic Acid-Derived Hydrazides

NNC 25-2504, derived from 4-Cyano-3-hydroxybenzoic acid, exhibits low in vitro metabolic turnover [1]. This is in stark contrast to earlier hydrazide derivatives from the same program, which were rapidly cleared. For example, many compounds from the initial alkylidene hydrazide series showed fast clearance in pharmacokinetic experiments [2]. The optimized structure, incorporating the 4-cyano-3-hydroxybenzoic acid core, overcomes this metabolic liability.

Metabolic stability Drug metabolism Pharmacokinetics

In Vivo Efficacy in Glucagon-Challenged Rat Model

NNC 25-2504, a derivative of 4-Cyano-3-hydroxybenzoic acid, was shown to be active in a glucagon-challenged rat model of hyperglucagonemia and hyperglycemia [1]. This demonstrates that the in vitro potency and favorable PK profile translate to a measurable pharmacodynamic effect in a relevant animal model. While other compounds may show activity in vitro, this in vivo validation provides a higher level of confidence for drug discovery programs.

In vivo efficacy Glucagon receptor Diabetes model

Recommended Application Scenarios for 4-Cyano-3-hydroxybenzoic acid Based on Quantitative Evidence


Lead Optimization for Orally Active Glucagon Receptor Antagonists

4-Cyano-3-hydroxybenzoic acid is the ideal starting material for synthesizing alkylidene hydrazide derivatives when the project goal is an orally active glucagon receptor antagonist. Evidence shows that this specific scaffold enables both high potency (IC50 = 2.3 nM) and oral bioavailability (F(po) = 15% in dogs) [1]. Programs requiring oral delivery for chronic metabolic disease indications will benefit most from this differentiated scaffold.

Synthesis of Metabolically Stable Hydrazide Derivatives

When metabolic stability is a primary concern, 4-Cyano-3-hydroxybenzoic acid should be prioritized over other hydroxybenzoic acid analogs. Derivatives of this compound have demonstrated low in vitro metabolic turnover, overcoming the rapid clearance issues observed with earlier hydrazide analogs [2]. This makes it a strategic choice for building compound libraries focused on improving pharmacokinetic properties.

Validation of In Vivo Glucagon Receptor Pharmacology

Researchers seeking to validate the therapeutic concept of glucagon receptor antagonism in vivo should consider synthesizing derivatives from 4-Cyano-3-hydroxybenzoic acid. The prototypical compound NNC 25-2504, derived from this acid, has shown activity in a glucagon-challenged rat model of hyperglycemia, providing a well-characterized reference point for in vivo studies [3].

Scaffold for Developing Isoform-Selective Carbonic Anhydrase Inhibitors

While not the primary application, the hydroxybenzoic acid core can serve as a scaffold for carbonic anhydrase (CA) inhibitors that operate via a non-classical binding mode. Derivatives have been shown to inhibit CA by hydrogen bonding to the metal-bound water nucleophile, an alternative to sulfonamide-based inhibitors [4]. This offers a potential avenue for developing isoform-selective CA inhibitors with differentiated selectivity profiles.

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